![molecular formula C10H14FNO B3200042 3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol CAS No. 1017371-19-5](/img/structure/B3200042.png)

3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol

Descripción general

Descripción

“3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol” is a chemical compound with the molecular formula C10H14FNO. It has a molecular weight of 183.22 . This compound is used for research purposes .

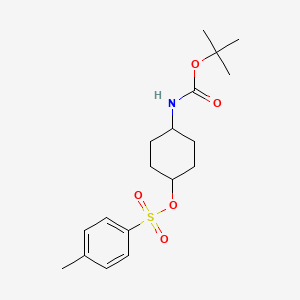

Molecular Structure Analysis

The molecular structure of “this compound” consists of a fluorophenyl group attached to a propyl group with an amino group at one end . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, compounds with similar structures are known to undergo various chemical reactions. For instance, compounds with an amino group can participate in reactions such as condensation and substitution .Physical And Chemical Properties Analysis

“this compound” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación

Bio-inspired Adhesives

One innovative application of molecules similar to 3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol is in the development of bio-inspired adhesive materials. Inspired by the robust wet-resistant adhesion of mussels, researchers have developed various types of polymeric mimics, such as polyethylenimine-catechol and chitosan-catechol. These materials exhibit excellent hemostatic ability and tissue adhesion, making them promising for biomedical applications including wound healing patches, tissue sealants, and hemostatic materials. The conjugation of catechol onto polymers like chitosan significantly enhances their solubility and adhesive properties, mimicking the functionality of mussel adhesive proteins (Ryu, Hong, & Lee, 2015).

Fluorescent Chemosensors

Another area where derivatives of this compound find application is in the development of fluorescent chemosensors. Compounds based on 4-methyl-2,6-diformylphenol (DFP), which shares structural similarities with the aforementioned molecule, have been used to detect a variety of analytes including metal ions and neutral molecules. These DFP-based chemosensors exhibit high selectivity and sensitivity, making them valuable tools for environmental monitoring, biomedical research, and potentially in the development of new diagnostic methods (Roy, 2021).

Synthesis of Heterocycles

The molecule this compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals, dyes, and materials with novel properties. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones highlights the use of similar molecules in generating diverse heterocyclic structures. Such reactions offer mild conditions for generating versatile cynomethylene dyes from a wide range of precursors, showcasing the potential of these molecules in synthetic organic chemistry (Gomaa & Ali, 2020).

Antimicrobial Applications

Chitosan, an aminopolysaccharide biopolymer, exhibits a unique chemical structure conducive to antimicrobial applications. While not directly related to this compound, the study of chitosan underscores the broader potential of amino-functionalized compounds in antimicrobial systems. Chitosan's high charge density and reactive functional groups make it an effective antimicrobial agent, especially when modified or combined with other antimicrobial compounds (Raafat & Sahl, 2009).

Amyloid Imaging in Alzheimer's Disease

In the field of neurology, particularly in Alzheimer's disease research, the use of amyloid imaging ligands represents a significant application of fluorinated compounds. These imaging agents, including derivatives of amino acids and fluorinated compounds, allow for the in vivo measurement of amyloid plaques in the brain. This technique has advanced our understanding of Alzheimer's pathology and facilitated the early detection and monitoring of the disease, highlighting the critical role of such molecules in medical diagnostics (Nordberg, 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(aminomethyl)-3-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-4,9,13H,5-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQAPJZAIOPHSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CN)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine](/img/structure/B3199961.png)

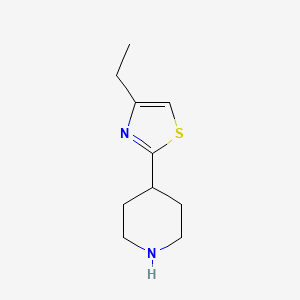

![4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine](/img/structure/B3200003.png)